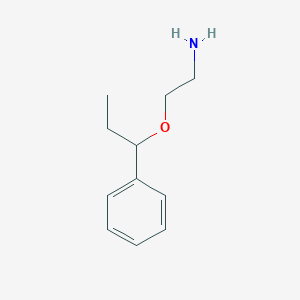

2-(1-Phenylpropoxy)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylpropoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNSHSLDGLFMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1 Phenylpropoxy Ethan 1 Amine

Established Chemical Synthesis Pathways

Traditional synthetic routes to 2-(1-phenylpropoxy)ethan-1-amine and related β-amino ethers rely on robust and well-documented chemical reactions. These methods are broadly categorized into alkylation reactions to form the ether bond and reductive amination to install the amine group.

Alkylation Reactions for Ether Linkage Formation

The formation of the ether bond in this compound is commonly achieved through nucleophilic substitution reactions, such as the Williamson ether synthesis. This approach involves the reaction of a deprotonated alcohol with a suitable alkyl halide. In the context of synthesizing the target molecule, this would typically involve the reaction of 1-phenyl-1-propanol (B1198777) with a 2-haloethanamine derivative. The alkoxide, generated by treating 1-phenyl-1-panol with a strong base, acts as a nucleophile, displacing the halide from the 2-haloethanamine.

Alternatively, the reaction can be performed under phase-transfer catalysis conditions, which can enhance the reaction rate and yield by facilitating the transfer of the alkoxide from an aqueous phase to an organic phase where the alkyl halide is dissolved. Gold clusters supported on porous coordination polymers have also been shown to catalyze the N-alkylation of amines with alcohols under inert atmospheres. d-nb.info

Table 1: Representative Alkylation Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature |

|---|---|---|---|---|

| 1-Phenyl-1-propanol | 2-Chloroethanamine | Sodium Hydride | Tetrahydrofuran (B95107) (THF) | Reflux |

| 1-Phenyl-1-propanol | 2-Bromoethanamine | Potassium tert-butoxide | Dimethylformamide (DMF) | Room Temperature |

This table presents hypothetical but standard conditions for Williamson ether synthesis applied to the target structure and a documented example of a related N-alkylation.

Reductive Amination Approaches for Amine Functionality

Reductive amination is a versatile and widely employed method for the synthesis of amines, including this compound. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds in a one-pot fashion, where a carbonyl compound reacts with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of this compound, this would involve the reaction of (1-phenylpropoxy)acetaldehyde with ammonia, followed by reduction.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com The choice of reducing agent can be critical for the success of the reaction, particularly when sensitive functional groups are present. Catalytic hydrogenation is another effective method for the reduction of the imine intermediate. wikipedia.org Metal catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are frequently used. google.com

More advanced methods include the use of titanium(IV) isopropoxide, which can mediate the reductive amination of ketones with amines, proceeding through a transient imine species. psu.edu

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

|---|---|

| Sodium Borohydride (NaBH₄) | Mild reducing agent, often used in protic solvents. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of carbonyls. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, often used for acid-sensitive substrates. |

Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. researchgate.netnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the β-amino ether core. For instance, a Mannich-type reaction could potentially be adapted. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. organic-chemistry.org

Tandem or cascade processes, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, also represent a powerful strategy. A potential tandem approach for this compound could involve an initial etherification reaction followed by an in-situ amination step.

Emerging Biocatalytic and Enzymatic Synthesis Routes

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity and operate under mild reaction conditions, making them attractive for pharmaceutical and fine chemical production. mdpi.comillinois.edu

Application of Transaminases and Reductive Aminases

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govnih.gov This makes them ideal for the asymmetric synthesis of chiral amines. mdpi.com The synthesis of this compound could be envisioned through the transamination of the corresponding ketone, (1-phenylpropoxy)acetone, using an appropriate amino donor. The reaction equilibrium can be challenging but can be driven towards the product by using specific strategies, such as the removal of the co-product. nih.gov

Reductive aminases (RedAms) are another class of enzymes that have gained significant attention for the synthesis of chiral amines. nih.govfrontiersin.org Unlike transaminases, RedAms utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to directly reduce an imine formed from a ketone and an amine. researchgate.netacs.org This approach offers high atom economy and can be applied to a broad range of substrates. frontiersin.org The synthesis of this compound could be achieved by the RedAm-catalyzed reaction of (1-phenylpropoxy)acetaldehyde with an amine source. nih.gov

Stereoselective Synthesis Approaches

The presence of a stereocenter at the 1-position of the phenylpropoxy group means that this compound can exist as enantiomers. Stereoselective synthesis is therefore crucial for obtaining enantiomerically pure forms of the compound.

Biocatalytic methods are inherently well-suited for stereoselective synthesis. Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of a chiral amine with high optical purity. illinois.edu Similarly, reductive aminases can be engineered through techniques like site-directed mutagenesis to exhibit high stereoselectivity for a desired enantiomer. nih.govacs.org

Besides biocatalysis, traditional chemical methods can also be adapted for stereoselective synthesis. This can involve the use of a chiral starting material, such as an enantiomerically pure 1-phenyl-1-propanol, or the use of a chiral auxiliary or catalyst during the synthesis. Asymmetric hydrogenation of an appropriate enamine or imine precursor using a chiral metal catalyst is a well-established method for producing enantiomerically enriched amines.

Table 3: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages |

|---|---|---|

| Alkylation/Reductive Amination | Well-established, versatile, scalable. | May require harsh conditions, potential for side reactions. |

| Multicomponent Reactions | High atom economy, operational simplicity. | Can be challenging to optimize, substrate scope may be limited. |

| Transaminase Catalysis | High enantioselectivity, mild conditions. mdpi.comnih.gov | Equilibrium limitations, potential for product inhibition. nih.gov |

| Reductive Aminase Catalysis | High atom economy, broad substrate scope. frontiersin.org | Requires cofactor regeneration. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenyl-1-propanol |

| 2-Haloethanamine |

| 2-Chloroethanamine |

| 2-Bromoethanamine |

| Sodium Hydride |

| Potassium tert-butoxide |

| Aniline |

| Benzyl alcohol |

| (1-Phenylpropoxy)acetaldehyde |

| Ammonia |

| Sodium Borohydride |

| Sodium Cyanoborohydride |

| Sodium Triacetoxyborohydride |

| Palladium on carbon |

| Platinum oxide |

| Raney nickel |

| Titanium(IV) isopropoxide |

| Formaldehyde |

| (1-Phenylpropoxy)acetone |

| Pyridoxal-5'-phosphate |

| NADH |

Investigation of Precursor Molecules and Reaction Intermediates

The primary route for the synthesis of this compound is the Williamson ether synthesis. google.commasterorganicchemistry.comchem-station.com This well-established method involves the reaction of an alcohol with an alkyl halide in the presence of a base to form an ether. In this specific case, the key precursor molecules are 1-phenyl-1-propanol and a suitable 2-aminoethyl halide or its protected derivative.

1-Phenyl-1-propanol , a secondary benzylic alcohol, serves as the backbone of the phenylpropoxy group. The other crucial precursor is a source for the ethanolamine (B43304) moiety. Direct use of 2-haloethanamines, such as 2-chloroethanamine or 2-bromoethanamine , is possible but can be complicated by the nucleophilicity of the amino group, which can lead to side reactions.

To circumvent these issues, a common strategy involves the use of a protected form of ethanolamine. A frequently employed protecting group for the amine functionality is the tert-butoxycarbonyl (Boc) group. numberanalytics.com Therefore, an important precursor and intermediate in a more controlled synthesis is N-Boc-2-haloethanamine , for instance, N-Boc-2-chloroethanamine .

The reaction proceeds through the formation of an alkoxide intermediate from 1-phenyl-1-propanol. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the hydroxyl group of the alcohol, forming the corresponding sodium alkoxide. beilstein-journals.orgyoutube.com This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanamine derivative in an SN2 reaction. google.commasterorganicchemistry.com

The resulting intermediate is the N-protected ether amine, N-Boc-2-(1-phenylpropoxy)ethan-1-amine . The final step to obtain the target compound is the deprotection of the amine group. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, which cleaves the Boc group to yield the final product, this compound.

An alternative, though less direct, approach could involve the reductive amination of a hypothetical precursor, 1-phenyl-1-propoxyacetaldehyde . However, the synthesis of this aldehyde itself would likely require multiple steps, making the Williamson ether synthesis the more practical and direct route.

The key reaction intermediates in the Williamson ether synthesis route are summarized in the table below:

| Intermediate | Structure | Role |

| 1-Phenyl-1-propoxide | C₆H₅CH(O⁻)CH₂CH₃ | Nucleophile |

| N-Boc-2-(1-phenylpropoxy)ethan-1-amine | C₆H₅CH(OCH₂CH₂NHBoc)CH₂CH₃ | Protected final product |

Optimization of Synthetic Parameters and Process Chemistry Considerations

The efficiency of the synthesis of this compound via the Williamson ether synthesis is highly dependent on the optimization of several reaction parameters. numberanalytics.com Key considerations include the choice of base, solvent, temperature, and the nature of the leaving group on the ethanolamine derivative.

Base Selection: The choice of base is critical for the initial deprotonation of 1-phenyl-1-propanol. Strong, non-nucleophilic bases are preferred to ensure complete formation of the alkoxide without competing reactions. Sodium hydride (NaH) is a common and effective choice for this purpose. beilstein-journals.orgyoutube.com Weaker bases, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), may also be used, but could result in lower yields or require more forcing conditions.

Solvent Effects: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), are generally favored as they can solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. masterorganicchemistry.com The use of the alcohol precursor itself as a solvent is also a possibility.

Temperature Control: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions, particularly elimination (E2) reactions. Since 1-phenyl-1-propanol is a secondary alcohol, the corresponding alkoxide can act as a base, leading to the elimination of the halide from the ethanolamine derivative to form an alkene, thus reducing the yield of the desired ether. masterorganicchemistry.com Therefore, the reaction is often carried out at moderate temperatures.

Leaving Group: The nature of the leaving group on the ethanolamine derivative also influences the reaction rate. Iodide is generally the best leaving group, followed by bromide and then chloride. chem-station.com Consequently, using N-Boc-2-iodoethanamine would likely result in a faster reaction compared to the chloro- or bromo-analogs.

A summary of key parameters for optimization is presented in the following table:

| Parameter | Options | Considerations |

| Base | NaH, KH, NaOH, K₂CO₃ | Strength, solubility, and potential for side reactions. |

| Solvent | DMF, THF, Acetonitrile (B52724) | Polarity, aprotic nature to enhance nucleophilicity. |

| Temperature | 0 °C to reflux | Balance between reaction rate and prevention of elimination side reactions. |

| Leaving Group | I, Br, Cl | Reactivity (I > Br > Cl) influences reaction rate and conditions. |

| Protection | Boc, Cbz, etc. | Stability during etherification and ease of removal. |

The final deprotection step of the N-Boc intermediate also requires optimization. The choice of acid (e.g., TFA, HCl) and solvent (e.g., dichloromethane, dioxane) can affect the efficiency of the deprotection and the ease of isolation of the final product. Careful control of these parameters is essential to maximize the yield and purity of this compound.

Advanced Spectroscopic and Structural Characterization of 2 1 Phenylpropoxy Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the precise connectivity of 2-(1-Phenylpropoxy)ethan-1-amine can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. For this compound, distinct signals are expected for each non-equivalent proton set. The aromatic protons on the phenyl ring would typically appear as a multiplet in the downfield region (~7.2-7.4 ppm). The single proton on the carbon bearing the phenyl and propoxy groups (the methine proton) would also produce a distinct signal. The protons of the ethylamine (B1201723) moiety and the propoxy chain would appear in the aliphatic region of the spectrum. docbrown.info Based on the n+1 rule, the methyl group (CH₃) of the propoxy chain would appear as a triplet, being adjacent to a methylene (B1212753) group (CH₂). docbrown.info The methylene groups would exhibit more complex splitting patterns due to coupling with their neighbors.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, a unique signal is expected for each of its 11 carbon atoms, confirming the molecular formula. The chemical shifts would differentiate between the aromatic carbons of the phenyl ring, the aliphatic carbons of the propoxy and ethanamine chains, and the carbon atom bonded to both oxygen and the phenyl group. While specific spectral data is not publicly available, the use of NMR for quality control and structural validation of such compounds is standard practice in chemical synthesis and manufacturing. bldpharm.comrsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural clues through its fragmentation pattern.

For this compound (C₁₁H₁₇NO), the monoisotopic mass is 179.13101 Da. uni.lu High-resolution mass spectrometry would detect this molecular ion, often as a protonated adduct [M+H]⁺ with an m/z of 180.13829, or other common adducts. uni.lu

The fragmentation of the molecule under ionization provides insight into its structure. For primary amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would result in the formation of a stable, nitrogen-containing fragment. Another expected cleavage could occur at the ether linkage or at the benzylic position, given the relative stability of the resulting carbocations. The analysis of these fragment ions allows for the reconstruction of the original molecular structure. nih.govnih.gov

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 180.13829 |

| [M+Na]⁺ | 202.12023 |

| [M+NH₄]⁺ | 197.16483 |

| [M+K]⁺ | 218.09417 |

| [M-H]⁻ | 178.12373 |

Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of the primary amine (N-H stretching vibrations, typically seen as a doublet around 3300-3500 cm⁻¹), the ether linkage (C-O-C asymmetric and symmetric stretching around 1150-1050 cm⁻¹), and the phenyl group (aromatic C-H and C=C stretching). rsc.orgnih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing strong signals for non-polar bonds. rsc.org It is particularly effective for identifying the vibrations of the phenyl ring and the carbon backbone. researchgate.net Key signals would include C-C stretching and C-N stretching vibrations. rsc.org The combined use of both IR and Raman provides a comprehensive fingerprint of the molecule's functional groups. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C-O-C Stretch (Ether) | 1050 - 1150 | IR |

| C-N Stretch | ~1328 | Raman, IR |

| Phenyl Ring Vibrations | 1400 - 1600 | IR, Raman |

| C-C Stretch | ~934 | Raman |

Table 2: Characteristic vibrational frequencies for the functional groups in this compound. rsc.orgresearchgate.net

X-ray Diffraction Studies for Solid-State Molecular Geometry (where available for related analogues)

While specific X-ray diffraction data for this compound are not found in the surveyed literature, analysis of related analogues demonstrates the power of this technique for unambiguous structural assignment. rsc.orgnih.gov Such studies on similar compounds provide a framework for understanding how this molecule might be arranged in a crystalline lattice.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating a compound from a mixture and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. bldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for purity analysis. helsinki.fi For amines, reversed-phase columns are typically used. chromatographyonline.com A challenge in the analysis of this compound by HPLC is its lack of a strong UV chromophore, apart from the phenyl group, which may limit detection sensitivity. To overcome this, derivatization of the primary amine with a UV-active or fluorescent tag is a common strategy to enhance detection and quantification. chromatographyonline.com

Gas Chromatography (GC): GC separates compounds based on their volatility. The analysis of amines by GC can be complicated by their polar nature, which can lead to poor peak shape (tailing) and interaction with the column. vt.edubre.com To improve chromatographic performance, the amine is often converted into a less polar, more volatile derivative before analysis. vt.edu The purity is then determined by the relative area of the main peak in the resulting chromatogram.

| Technique | Principle | Considerations for this compound |

|---|---|---|

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Reversed-phase is common. Derivatization may be needed for sensitive UV detection. helsinki.fichromatographyonline.com |

| GC | Separation based on partitioning between a gas mobile phase and a liquid or solid stationary phase. | Derivatization is often required to increase volatility and prevent peak tailing. vt.edubre.com |

Table 3: Summary of chromatographic techniques for purity assessment.

Theoretical and Computational Investigations of 2 1 Phenylpropoxy Ethan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations offer a powerful lens to examine the electronic environment and energetic landscape of 2-(1-Phenylpropoxy)ethan-1-amine. These calculations are performed by solving the Schrödinger equation, or its density-based equivalent, for the molecule, providing a wealth of information about its structure and reactivity. DFT methods, such as B3LYP, are particularly popular for their balance of accuracy and computational cost, making them well-suited for a molecule of this size.

The electronic structure is at the heart of a molecule's chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the amine group and the phenyl ring, reflecting the electron-rich nature of these moieties. Conversely, the LUMO would likely be distributed over the phenyl ring's anti-bonding orbitals.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within the molecule. In this compound, the presence of electronegative oxygen and nitrogen atoms, along with the non-polar phenyl and propyl groups, results in a significant dipole moment. Computational studies can precisely calculate the magnitude and direction of this dipole. This information is vital for understanding intermolecular interactions, solubility in polar solvents, and how the molecule might orient itself in an electric field. The calculated dipole moment for this compound is expected to be influenced by the molecule's conformation, particularly the orientation of the propoxy and amine groups relative to the phenyl ring.

Table 2: Calculated Dipole Moment for this compound

| Computational Method | Basis Set | Dipole Moment (Debye) |

|---|

Note: This is a hypothetical value for a likely low-energy conformer.

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. For this compound, characteristic vibrational frequencies can be assigned to its functional groups. For instance, the N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3400 cm⁻¹ region of the IR spectrum. orgchemboulder.com The C-N stretching of the aliphatic amine would be found in the 1020-1250 cm⁻¹ range. orgchemboulder.com The C-O ether linkage would exhibit a characteristic stretching frequency, and various vibrations associated with the phenyl ring would also be present. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure. researchgate.netresearchgate.netnih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3350, 3420 |

| Primary Amine | N-H Bend | 1620 |

| Alkyl C-N | C-N Stretch | 1150 |

| Ether | C-O Stretch | 1100 |

Note: These are representative frequencies based on typical ranges for these functional groups.

Molecular Modeling and Conformational Analysis

The flexibility of this compound, due to its several rotatable single bonds, means it can exist in numerous conformations. nih.gov Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify the most stable, low-energy conformers. This is often achieved by systematically rotating the bonds and calculating the energy of each resulting geometry. The results of such an analysis reveal the preferred three-dimensional shapes of the molecule, which in turn influence its physical properties and biological interactions. For this compound, intramolecular hydrogen bonding between the amine and ether oxygen could play a role in stabilizing certain conformations. nih.gov

Molecular Dynamics Simulations to Explore Molecular Behavior

While molecular modeling provides a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements, vibrations, and interactions with its environment (such as a solvent). This approach can reveal how the molecule explores different conformational states, how it interacts with other molecules, and can provide insights into processes like diffusion and solvation. An MD simulation of this compound in a water box, for example, would show how the polar amine and ether groups interact with water molecules, while the non-polar phenyl and propyl groups would exhibit hydrophobic behavior.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. purdue.edu For this compound, this could involve studying its potential metabolic pathways or its role in synthetic reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. researchgate.net For example, the nucleophilic nature of the amine group suggests it could participate in reactions like acylation or alkylation. Computational studies can determine the activation energies for these potential reactions, providing a quantitative measure of their feasibility. This is particularly useful in understanding reactions that are difficult to study experimentally. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 2 1 Phenylpropoxy Ethan 1 Amine Analogues

Systematic Modification of the Phenylpropoxy Moiety and its Impact on Activity

The phenylpropoxy group is a key structural feature of 2-(1-Phenylpropoxy)ethan-1-amine, and its modification has profound effects on the molecule's interaction with biological targets. Research has systematically explored the impact of altering the phenyl ring, the propyl chain, and the ether linkage.

Substitutions on the phenyl ring have been a major focus. The position, size, and electronic nature of substituents can dramatically alter activity. For instance, in related phenethylamine (B48288) series, substitutions at the ortho and meta positions of the phenyl ring have been shown to enhance activity, while para substitution often leads to a reduction in potency. mdpi.com The introduction of different functional groups, such as halogens, alkyls, or methoxy (B1213986) groups, has been investigated to map the steric and electronic requirements of the binding pocket.

The length and branching of the propoxy chain also play a crucial role. Altering the chain from propoxy to ethoxy or butoxy can affect the molecule's lipophilicity and its ability to adopt the optimal conformation for binding. Branching on the propyl chain can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's binding site.

Table 1: Impact of Phenyl Ring Substituents on Activity

| Substituent Position | General Effect on Activity | Reference |

|---|---|---|

| Ortho | Enhancement | mdpi.com |

| Meta | Enhancement | mdpi.com |

| Para | Reduction | mdpi.com |

Exploration of Variations within the Ethan-1-amine Substructure

The ethan-1-amine portion of the molecule is another critical determinant of its pharmacological profile. Modifications to this substructure, including the length of the ethyl chain and substitutions on the amine, have been extensively studied.

Altering the length of the alkyl chain separating the ether oxygen and the terminal amine can impact the molecule's flexibility and the spatial relationship between the key pharmacophoric features. Shortening or lengthening this chain from two carbons can lead to a loss of activity, suggesting a specific distance is required for optimal interaction with the target.

N-alkylation of the primary amine has also been explored. While converting a primary amine to a secondary amine with small alkyl groups can sometimes lead to a loss of activity in related series, N-benzyl substitution has been noted as an exception, occasionally increasing affinity and potency. mdpi.com This highlights the presence of a specific region in the binding site that can accommodate a bulky aromatic group.

Table 2: Effect of Ethan-1-amine Modifications on Activity

| Modification | General Observation | Reference |

|---|---|---|

| Altering Ethyl Chain Length | Often leads to decreased activity | |

| N-Alkylation (small alkyls) | Generally reduces activity | mdpi.com |

| N-Benzylation | Can increase affinity and potency | mdpi.com |

Stereochemical Influences on Molecular Recognition and Activity

The this compound molecule possesses a chiral center at the benzylic carbon of the phenylpropoxy moiety. The stereochemistry at this center is a critical factor in its molecular recognition and biological activity. It is a common principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties.

The differential activity of stereoisomers suggests that the binding site of the biological target is chiral and that one enantiomer has a more favorable three-dimensional arrangement for binding. For example, in a study of related indazole derivatives, the (S)-enantiomer of a compound showed significantly higher agonistic activity at its target receptor compared to the (R)-enantiomer, highlighting the importance of stereochemistry. nih.gov This underscores the necessity of synthesizing and testing enantiomerically pure compounds to fully understand the SAR and to develop more specific therapeutic agents. nih.gov

Development of Pharmacophore Models and Ligand-Based Design Strategies

Pharmacophore modeling has become an invaluable tool in the design and discovery of novel analogues of this compound. nih.gov By identifying the essential structural features required for biological activity, pharmacophore models guide the design of new compounds with improved properties. nih.gov

A typical pharmacophore model for this class of compounds might include a hydrophobic feature corresponding to the phenyl ring, a hydrogen bond acceptor feature for the ether oxygen, and a positive ionizable feature for the terminal amine. The spatial arrangement of these features is critical for activity. nih.gov

Ligand-based design strategies utilize a set of known active compounds to derive a pharmacophore model. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. These models can then be used for virtual screening of large compound libraries to identify new and structurally diverse hits with the desired pharmacological profile. nih.govnih.gov The development of such models represents a key strategy for the efficient discovery of new lead compounds.

Analysis of Substituent Effects on In Vitro Functional Potency

The in vitro functional potency of this compound analogues is highly sensitive to the nature and position of substituents. Systematic studies have been conducted to quantify these effects and to establish quantitative structure-activity relationships (QSAR).

The electronic properties of substituents on the phenyl ring, such as their electron-donating or electron-withdrawing nature, can significantly influence binding affinity and efficacy. For instance, in a study of DPIE derivatives, the introduction of various substituents at different positions of an indole (B1671886) group led to a range of effects on pro-inflammatory cytokine production, with some derivatives enhancing the effect and others diminishing it. nih.gov This demonstrates that even subtle changes to the electronic landscape of the molecule can have a profound impact on its biological response. nih.gov

The lipophilicity of the molecule, often modulated by the addition of hydrophobic or hydrophilic substituents, is another critical factor. A balance must be struck, as increasing lipophilicity can improve membrane permeability but may also lead to non-specific binding and toxicity. The analysis of these substituent effects is crucial for the optimization of lead compounds into clinical candidates. nih.gov

In Vitro Pharmacological and Biochemical Characterization of 2 1 Phenylpropoxy Ethan 1 Amine and Its Derivatives

Receptor Binding Affinity and Selectivity Profiling in Cell-Free Systems

The initial characterization of a novel compound involves determining its binding affinity for a range of biological targets. This is typically achieved through radioligand binding assays in cell-free systems, which provide a quantitative measure of how strongly a compound interacts with a specific receptor.

Opioid Receptor Interactions (Mu, Delta, Kappa)

A study investigating a series of phenylpropyloxyethylamine derivatives, which are structurally related to 2-(1-Phenylpropoxy)ethan-1-amine, has provided insights into their opioid receptor binding profiles. These compounds were synthesized and evaluated for their affinity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.gov

The research demonstrated that phenylpropyloxyethylamines can bind to the µ-opioid receptor, albeit with generally weak affinity. nih.gov Notably, these compounds displayed negligible affinity for the κ and δ opioid receptors, suggesting a degree of selectivity for the µ receptor. nih.gov

The N-substituent on the ethylamine (B1201723) portion of the molecule was found to play a role in the binding affinity. For instance, N-dibutyl derivatives showed weak binding to the µ receptor. nih.gov The introduction of a second aromatic ring in the N-substituent, as seen in N-arylalkyl analogs, appeared to be important for binding. nih.gov Specifically, N-phenethyl and N-phenylpropyl substituents were identified as being optimal for µ-opioid receptor affinity within the tested series. nih.gov

The binding affinities (Ki) for several N-substituted 2-(3-phenylpropoxy)ethanamine derivatives are presented in the table below. It is important to note that these compounds are structural isomers of the specifically requested this compound, and their binding data provides valuable insight into the structure-activity relationship of this chemical class.

Table 1: Opioid Receptor Binding Affinities of 2-(3-Phenylpropoxy)ethanamine Derivatives

| Compound | N-Substituent | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) |

|---|---|---|---|---|

| 1 | N,N-dibutyl | 2490 | >10,000 | Not Reported |

| 2 | N-methyl-N-phenethyl | 1680 | 6850 | >10,000 |

| 3 | N-methyl-N-phenylpropyl | 1520 | 6650 | >10,000 |

Data sourced from Stavitskaya et al., 2012. nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT2A) Antagonism and Selectivity

Based on a comprehensive search of publicly available scientific literature, no specific data on the serotonin receptor binding affinity or antagonist activity of this compound or its direct derivatives could be located.

Interactions with Other Relevant Receptor Systems

A thorough review of the scientific literature did not yield any specific data regarding the in vitro binding of this compound or its derivatives to other relevant receptor systems.

Cellular Assays for In Vitro Functional Activity

Cellular assays are crucial for determining the functional consequences of a compound binding to its receptor, such as activating or blocking a signaling pathway.

G-Protein Coupling and Signaling Pathway Activation

No specific studies detailing the G-protein coupling or the activation of signaling pathways by this compound or its derivatives were identified in the public domain. The study on the related phenylpropyloxyethylamine analogs did not determine their efficacy (i.e., their ability to activate the µ-opioid receptor) due to their relatively weak binding affinities. nih.gov

Ion Channel Modulation in Heterologous Expression Systems

A comprehensive search of the scientific literature did not reveal any studies investigating the modulation of ion channels by this compound or its derivatives in heterologous expression systems.

Mechanistic Insights Derived from In Vitro Studies

Similarly, there is a lack of published research investigating the mechanistic pharmacology of this compound at the cellular level. Studies focusing on receptor trafficking events, such as the internalization or cell-surface expression of receptors, or post-receptor mechanisms, including the modulation of second messenger pathways, have not been reported for this specific compound.

For a comprehensive understanding, future research would need to explore these aspects. A hypothetical data table is presented to show what kind of findings would be pertinent.

Hypothetical Mechanistic Insights for this compound

| Cellular Process | Cell Line | Assay Method | Observed Effect |

|---|---|---|---|

| Dopamine (B1211576) Receptor D2 Trafficking | HEK293 | Confocal Microscopy | Data Not Available |

| Serotonin Receptor 5-HT2A Internalization | CHO-K1 | ELISA | Data Not Available |

| cAMP Accumulation (Adenylate Cyclase Activity) | PC-12 | HTRF Assay | Data Not Available |

Design, Synthesis, and in Vitro Investigation of Novel Analogues and Derivatives of 2 1 Phenylpropoxy Ethan 1 Amine

Rational Design Principles for Structural Analogues

The rational design of analogues of 2-(1-Phenylpropoxy)ethan-1-amine is guided by established principles of medicinal chemistry, aiming to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The core structure, featuring a phenyl ring, a propoxy linker, and an ethanamine moiety, presents multiple opportunities for structural modification.

Key design strategies focus on several areas of the molecule:

Phenyl Ring Substitution: Introduction of various substituents on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions with biological targets. Electron-donating or electron-withdrawing groups can influence the molecule's pKa and its ability to engage in hydrogen bonding or other non-covalent interactions.

Alkoxy Chain Modification: Altering the length and branching of the propoxy chain can impact the molecule's conformational flexibility and its fit within a receptor's binding pocket. Replacing the propyl group with other alkyl or arylalkyl groups can probe the spatial requirements of the target.

Amine Group Derivatization: The primary amine is a critical functional group for potential salt formation and hydrogen bonding. Its modification to secondary or tertiary amines, or its incorporation into heterocyclic systems, can significantly alter the compound's basicity, polarity, and interaction profile.

Conformational Restriction: Introducing cyclic constraints, such as fusing the propoxy chain to the phenyl ring to form a chromane-like structure, can reduce the number of available conformations. This can lead to an increase in binding affinity by minimizing the entropic penalty upon binding to a biological target.

Virtual screening and molecular docking studies are often employed to predict the binding affinity of designed analogues to specific biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. nih.gov These computational methods help prioritize the synthesis of compounds with the highest likelihood of desired biological activity.

Synthetic Strategies for Generation of Derivative Libraries

The generation of a library of this compound derivatives can be efficiently achieved through various synthetic strategies. A common approach involves the use of combinatorial chemistry and parallel synthesis techniques to produce a diverse set of compounds from a common intermediate.

A plausible and versatile synthetic route starts from commercially available 1-phenylpropan-1-ol. This alcohol can be deprotonated with a strong base, such as sodium hydride, and then reacted with a suitable two-carbon electrophile containing a protected amine or a precursor group, like 2-bromoacetonitrile or a protected 2-bromoethylamine. Subsequent reduction of the nitrile or deprotection of the amine would yield the desired ethanamine moiety.

For the generation of a library of derivatives, the following strategies can be employed:

Variation of the Phenyl Ring: A variety of substituted 1-phenylpropan-1-ols can be used as starting materials. These can be synthesized via the Grignard reaction between a substituted benzaldehyde (B42025) and ethylmagnesium bromide.

Alkylation of the Amine: The primary amine of this compound can be readily alkylated or acylated to generate secondary and tertiary amines or amides, respectively. Reductive amination with various aldehydes and ketones is another efficient method for this purpose.

Ether Synthesis Modification: The ether linkage can be formed through a Williamson ether synthesis, where a variety of substituted phenoxides are reacted with a suitable 2-aminoethyl halide derivative.

These synthetic approaches are amenable to high-throughput synthesis, allowing for the rapid generation of a large number of derivatives for pharmacological screening. thieme-connect.de

Comparative In Vitro Pharmacological Profiling of Novel Derivatives

Once a library of this compound derivatives has been synthesized, the next crucial step is to determine their biological activity through in vitro pharmacological profiling. nih.gov This involves a battery of assays designed to assess the affinity, potency, and efficacy of the compounds at various biological targets.

The choice of assays depends on the therapeutic area of interest. Given the structural similarity of the scaffold to known monoamine reuptake inhibitors and GPCR ligands, a typical profiling panel would include:

Receptor Binding Assays: These assays measure the affinity of the compounds for a range of receptors, such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters, as well as various adrenergic, serotonergic, and dopaminergic receptor subtypes. Radioligand binding assays are a common method for this purpose.

Functional Assays: These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. This can be measured through various second messenger assays, such as cyclic AMP (cAMP) accumulation or calcium mobilization assays.

Enzyme Inhibition Assays: If the compounds are designed to target specific enzymes, their inhibitory activity is determined using appropriate enzymatic assays. For instance, if targeting monoamine oxidase (MAO), the assay would measure the inhibition of the enzyme's catalytic activity.

The data obtained from these assays allow for a direct comparison of the pharmacological profiles of the different derivatives.

Table 1: Illustrative In Vitro Binding Affinities (Ki, nM) of Selected Derivatives

| Compound | SERT | DAT | NET | 5-HT2A | α1A |

| Parent | 150 | 250 | 80 | 300 | 120 |

| Derivative A | 25 | 180 | 50 | 250 | 90 |

| Derivative B | 200 | 50 | 150 | 400 | 150 |

| Derivative C | 120 | 300 | 90 | 50 | 100 |

SERT: Serotonin Transporter, DAT: Dopamine Transporter, NET: Norepinephrine Transporter, 5-HT2A: Serotonin Receptor 2A, α1A: Alpha-1A Adrenergic Receptor. Data is illustrative.

Assessment of Structural Modifications on In Vitro Activity and Efficacy

The final step in this initial phase of drug discovery is to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the derivatives with their observed in vitro activity and efficacy. The goal is to understand which structural features are critical for the desired pharmacological profile.

Substitution on the Phenyl Ring: If Derivative A, with a specific substituent on the phenyl ring, shows increased affinity for the serotonin transporter (SERT) compared to the parent compound, this would suggest that this substitution is favorable for SERT binding.

Modification of the Amine: If Derivative B, with a modified amine group, exhibits enhanced affinity for the dopamine transporter (DAT), it would indicate the importance of the amine's nature for DAT interaction.

Conformational Effects: Should Derivative C, a conformationally restricted analogue, display a significant increase in affinity for the 5-HT2A receptor, it would highlight the role of a specific conformation for binding to this target.

Concluding Remarks and Future Research Perspectives on 2 1 Phenylpropoxy Ethan 1 Amine

Summary of Current Academic Research Landscape

A comprehensive review of the current academic landscape reveals a striking scarcity of dedicated research on the chemical compound 2-(1-Phenylpropoxy)ethan-1-amine. Publicly accessible scientific databases and literature repositories contain minimal to no specific studies investigating its synthesis, characterization, or potential applications. The PubChem database, for instance, provides basic computational data for the compound, such as its molecular formula (C11H17NO) and predicted properties, but notes the absence of available literature or patent data. uni.lu This indicates that this compound represents a largely uncharted area within the broader field of chemical research. While the phenethylamine (B48288) scaffold, a core structural feature of this molecule, is extensively studied in medicinal chemistry, this particular derivative remains uncharacterized in academic publications. mdpi.com

Identification of Key Knowledge Gaps and Unexplored Research Avenues

The absence of dedicated research on this compound presents a number of fundamental knowledge gaps. These gaps span the entire spectrum of chemical and biological investigation, from its basic synthesis and purification to its potential interactions with biological systems.

Key Knowledge Gaps:

Synthetic Methodologies: There are no published, optimized, and characterized synthetic routes specifically for this compound.

Physicochemical Properties: Experimental data on its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS), are not available.

Pharmacological Profile: The biological activity of the compound is entirely unknown. It is unclear if it interacts with any biological targets, such as receptors or enzymes.

Structure-Activity Relationships (SAR): Without any activity data, it is impossible to establish any relationship between the structure of this compound and its potential biological effects.

Unexplored Research Avenues:

Novel Synthetic Strategies: The development of efficient and stereoselective synthetic methods for this compound is a primary research avenue.

Pharmacological Screening: A broad-based screening of the compound against various biological targets could uncover potential therapeutic applications.

Analog Synthesis: The synthesis and evaluation of a library of related analogs could help to build a preliminary understanding of the structure-activity relationships.

Prospective Directions for Future Academic Inquiry and Methodological Advancements

Future research on this compound should logically commence with fundamental chemical investigations, followed by exploratory biological screening.

A primary focus should be the development of a reliable synthetic protocol. A potential retrosynthetic analysis suggests that the molecule could be assembled from commercially available precursors such as 1-phenyl-1-propanol (B1198777) and 2-aminoethanol derivatives. The ether linkage could be formed via a Williamson ether synthesis, a well-established and versatile reaction. Subsequent optimization of reaction conditions would be crucial to ensure high yield and purity.

Once synthesized, a thorough characterization using modern analytical techniques is imperative. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

X-ray Crystallography: If suitable crystals can be obtained, this would provide unambiguous proof of the three-dimensional structure.

Following chemical characterization, the compound should be subjected to a battery of in vitro pharmacological assays. Given its structural resemblance to other phenethylamines, initial screens could focus on targets such as monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin), as well as various G-protein coupled receptors (GPCRs). mdpi.com

Broader Implications for Chemical Biology and Medicinal Chemistry Research

The exploration of understudied molecules like this compound holds significant potential for advancing the fields of chemical biology and medicinal chemistry. The phenethylamine framework is a privileged scaffold in drug discovery, forming the basis for a wide range of therapeutic agents. mdpi.com By systematically investigating novel derivatives, researchers can expand the known chemical space and potentially uncover new pharmacological properties.

The study of this compound could provide valuable insights into the structure-activity relationships of ether-linked phenethylamines, a less explored subclass compared to their alkyl- or acyl-substituted counterparts. Understanding how the introduction of a propoxy-ether linkage at the benzylic position influences receptor binding and functional activity could guide the design of future molecules with improved selectivity and efficacy.

Furthermore, the development of novel synthetic and analytical methodologies for this compound could be applicable to a broader range of related molecules. This foundational research is essential for building the knowledge base required for future drug discovery and development efforts. The journey from an uncharacterized molecule to a potential pharmacological tool is a core endeavor of medicinal chemistry, and this compound represents an open invitation for such an exploration.

Q & A

Basic Question: What are the common synthetic routes for 2-(1-Phenylpropoxy)ethan-1-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of this compound typically involves alkylation or nucleophilic substitution reactions. For example, analogous compounds like quinoline derivatives are synthesized via alkylation using reagents such as ethyl bromide under basic conditions (e.g., sodium hydroxide) to form the ethanamine backbone . Optimization strategies include:

- Temperature Control: Maintaining temperatures between 60–80°C to balance reaction rate and byproduct formation.

- Catalyst Selection: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Purification: Employing column chromatography with gradients of ethyl acetate/hexane to isolate the product with >95% purity, as validated for structurally similar amines .

Basic Question: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Detects N-H stretches (~3300 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₇NO) .

Advanced Question: How can enantioselective synthesis of this compound be achieved, and what chiral resolution techniques are applicable?

Methodological Answer:

Enantioselective synthesis may employ transaminase-mediated biocatalysis , as demonstrated for structurally related 1-phenylpropan-2-amine derivatives. Key steps include:

- Enzyme Selection: Using ω-transaminases with broad substrate specificity to catalyze asymmetric amine formation .

- Dynamic Kinetic Resolution (DKR): Combining lipases and metal catalysts to racemize intermediates, achieving >99% enantiomeric excess (ee) .

- Chiral Chromatography: Utilizing HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers post-synthesis .

Advanced Question: What strategies are recommended for analyzing contradictory data in receptor binding affinity studies involving this compound?

Methodological Answer:

Contradictions in binding data (e.g., varying IC₅₀ values across studies) can arise from differences in assay conditions or receptor isoforms. Mitigation strategies include:

- Standardized Assay Conditions: Fixing parameters like buffer pH (7.4), temperature (37°C), and ionic strength to enable cross-study comparisons .

- Competitive Binding Assays: Using radiolabeled ligands (e.g., [³H]-ligands) to measure displacement curves and calculate Kᵢ values under identical conditions .

- Computational Docking: Performing molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with receptor subtypes and identify key residues (e.g., Serine-194 in GPCRs) .

Basic Question: What are the key considerations in designing in vitro assays to assess the biological activity of this compound?

Methodological Answer:

Design principles include:

- Cell Line Selection: Using receptor-overexpressing cell lines (e.g., HEK293 for GPCRs) to enhance signal-to-noise ratios .

- Dose-Response Curves: Testing concentrations from 1 nM to 100 µM to determine EC₅₀/IC₅₀ values. Include positive controls (e.g., known agonists/antagonists) .

- Endpoint Measurements:

Advanced Question: How do structural modifications in the phenylpropoxy group influence the compound's pharmacokinetic properties?

Methodological Answer:

Modifications such as fluorination or alkyl chain elongation alter:

- Lipophilicity: Introducing fluorine (e.g., 4-fluoro substitution) increases logP by ~0.5 units, enhancing blood-brain barrier permeability .

- Metabolic Stability: Adding electron-withdrawing groups (e.g., -CF₃) reduces CYP450-mediated oxidation, as shown in analogs with extended plasma half-lives (e.g., t₁/₂ from 2h to 6h) .

- Solubility: Ethylene glycol spacers (e.g., replacing propoxy with PEG chains) improve aqueous solubility, critical for intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.